3-(naphthalen-1-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(naphthalen-1-yl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a naphthalene ring, a pyrazole ring, and a phenylethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-1-yl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of naphthalene derivatives with hydrazides and aldehydes or ketones. One common method is the Knoevenagel condensation reaction, which involves the reaction of a naphthalene derivative with a hydrazide in the presence of a base, followed by the addition of an aldehyde or ketone to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(naphthalen-1-yl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-(naphthalen-1-yl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(naphthalen-1-yl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
3-(naphthalen-1-yl)-2-phenylacrylonitrile: This compound shares the naphthalene ring and phenyl group but differs in its functional groups and overall structure.
Naphthalene derivatives: Various naphthalene derivatives with different substituents can be compared based on their chemical properties and applications.
Uniqueness
3-(naphthalen-1-yl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest.
Properties
Molecular Formula |
C22H18N4O |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-naphthalen-1-yl-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O/c1-15(16-8-3-2-4-9-16)23-26-22(27)21-14-20(24-25-21)19-13-7-11-17-10-5-6-12-18(17)19/h2-14H,1H3,(H,24,25)(H,26,27)/b23-15+ |
InChI Key |
ZAOIQCXPETWMEH-HZHRSRAPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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